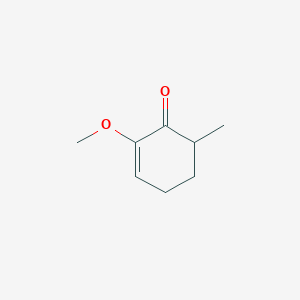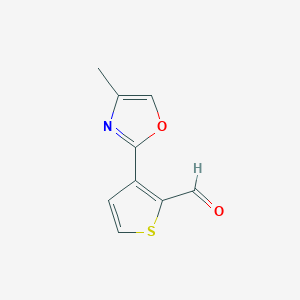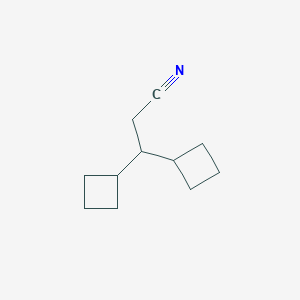
3,3-Dicyclobutylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dicyclobutylpropanenitrile: is an organic compound with the molecular formula C₁₁H₁₇N It is characterized by the presence of two cyclobutyl groups attached to a propanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclobutylpropanenitrile typically involves the reaction of cyclobutylmethyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the nitrile group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dicyclobutylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,3-Dicyclobutylpropanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features may impart desirable properties to the final products.
Mécanisme D'action
The mechanism of action of 3,3-Dicyclobutylpropanenitrile is primarily related to its chemical reactivity. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
3,3-Dicyclopropylpropanenitrile: Similar structure but with cyclopropyl groups instead of cyclobutyl groups.
3,3-Dicyclopentylpropanenitrile: Similar structure but with cyclopentyl groups instead of cyclobutyl groups.
3,3-Dicyclohexylpropanenitrile: Similar structure but with cyclohexyl groups instead of cyclobutyl groups.
Uniqueness: 3,3-Dicyclobutylpropanenitrile is unique due to the presence of cyclobutyl groups, which impart distinct steric and electronic properties compared to other similar compounds
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
3,3-di(cyclobutyl)propanenitrile |
InChI |
InChI=1S/C11H17N/c12-8-7-11(9-3-1-4-9)10-5-2-6-10/h9-11H,1-7H2 |
Clé InChI |
MDMGAJYQKXROBA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(CC#N)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


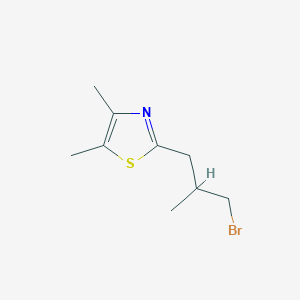
![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)

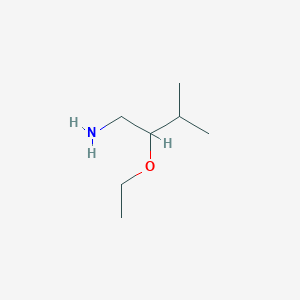
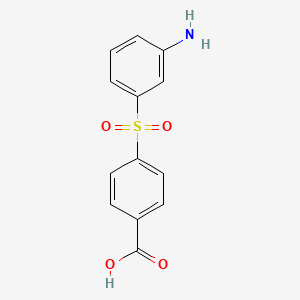
![1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208584.png)
![Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13208585.png)
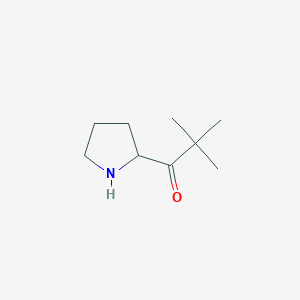

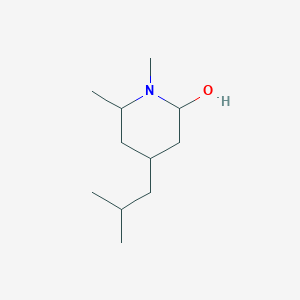
![Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide](/img/structure/B13208607.png)

